Ethyne, chloro(ethylthio)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyne, chloro(ethylthio)- typically involves the reaction of ethyne with chloro(ethylthio) reagents under specific conditions. One common method is the reaction of ethyne with chloro(ethylthio) chloride in the presence of a base such as sodium amide (NaNH₂) in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the base deprotonates the ethyne, allowing the chloro(ethylthio) group to attach to the carbon atom.
Industrial Production Methods
Industrial production of ethyne, chloro(ethylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ catalysts to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyne, chloro(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro(ethylthio) group to an ethylthio group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted ethynes depending on the nucleophile used.
Scientific Research Applications
Ethyne, chloro(ethylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyne, chloro(ethylthio)- involves its interaction with molecular targets through its reactive chloro(ethylthio) group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The triple bond in the ethyne moiety also contributes to its reactivity, allowing it to participate in various addition reactions.
Comparison with Similar Compounds
Similar Compounds
Chloroacetylene: Similar structure but lacks the ethylthio group.
Ethynyl chloride: Contains a chloro group attached to the ethyne moiety.
Chloro(phenylthio)acetylene: Contains a phenylthio group instead of an ethylthio group.
Uniqueness
Ethyne, chloro(ethylthio)- is unique due to the presence of both a chloro and an ethylthio group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler alkynes.
Properties
CAS No. |
91418-07-4 |
---|---|
Molecular Formula |
C4H5ClS |
Molecular Weight |
120.60 g/mol |
IUPAC Name |
1-chloro-2-ethylsulfanylethyne |
InChI |
InChI=1S/C4H5ClS/c1-2-6-4-3-5/h2H2,1H3 |
InChI Key |
MTJPAKQIJYGJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC#CCl |
Origin of Product |
United States |
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